3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride 3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220017-44-6
VCID: VC2831554
InChI: InChI=1S/C12H16ClNO.ClH/c13-12-6-2-1-4-10(12)9-15-11-5-3-7-14-8-11;/h1-2,4,6,11,14H,3,5,7-9H2;1H
SMILES: C1CC(CNC1)OCC2=CC=CC=C2Cl.Cl
Molecular Formula: C12H17Cl2NO
Molecular Weight: 262.17 g/mol

3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride

CAS No.: 1220017-44-6

Cat. No.: VC2831554

Molecular Formula: C12H17Cl2NO

Molecular Weight: 262.17 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride - 1220017-44-6

Specification

CAS No. 1220017-44-6
Molecular Formula C12H17Cl2NO
Molecular Weight 262.17 g/mol
IUPAC Name 3-[(2-chlorophenyl)methoxy]piperidine;hydrochloride
Standard InChI InChI=1S/C12H16ClNO.ClH/c13-12-6-2-1-4-10(12)9-15-11-5-3-7-14-8-11;/h1-2,4,6,11,14H,3,5,7-9H2;1H
Standard InChI Key BYGDTWISTUESCI-UHFFFAOYSA-N
SMILES C1CC(CNC1)OCC2=CC=CC=C2Cl.Cl
Canonical SMILES C1CC(CNC1)OCC2=CC=CC=C2Cl.Cl

Introduction

Chemical Properties and Structure

PropertyValue
Chemical Name3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride
CAS Number1220017-44-6
Molecular FormulaC₁₂H₁₇Cl₂NO
Molecular Weight262.17 g/mol
SMILESc1ccc(c(c1)COC2CCCNC2)Cl.Cl
InChIInChI=1S/C12H16ClNO.ClH/c13-12-6-2-1-4-10(12)9-15-11-5-3-7-14-8-11;/h1-2,4,6,11,14H,3,5,7-9H2;1H
InChIKeyBYGDTWISTUESCI-UHFFFAOYSA-N

Synthesis Methods

Synthetic Routes

The synthesis of 3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride typically involves a multi-step process. Based on synthetic approaches for similar compounds, one common synthetic route includes the following key steps:

  • Reaction of 3-hydroxypiperidine with 2-chlorobenzyl halide (typically the chloride or bromide) in the presence of a base

  • Formation of the ether linkage

  • Conversion to the hydrochloride salt using HCl

This process is similar to the synthesis of related compounds such as 4-[(2-Chlorobenzyl)oxy]piperidine hydrochloride and other benzyloxy piperidine derivatives .

Reaction Conditions

The reaction between 3-hydroxypiperidine and 2-chlorobenzyl chloride typically requires a strong base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack of the hydroxyl group on the electrophilic benzyl carbon. The reaction is often conducted in polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF).

The formation of the hydrochloride salt is typically achieved by treating the free base with hydrochloric acid in a suitable solvent such as diethyl ether or methanol, followed by isolation through filtration or precipitation.

Biological Activity and Mechanism of Action

Pharmacological Properties

3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride has garnered significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. While specific research on this exact compound is limited in the provided search results, the mechanism of action for this class of compounds involves interaction with specific molecular targets, such as receptors or enzymes in biological systems.

Depending on its structure, it may act as an agonist or antagonist, modulating biochemical pathways relevant to various diseases. The compound's potential therapeutic applications are being explored in research settings due to its distinctive pharmacological profile.

Structure-Activity Relationships

The biological activity of 3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride is influenced by several structural features:

  • The piperidine ring serves as a basic scaffold found in many bioactive compounds

  • The 2-chlorobenzyl group contributes to the compound's lipophilicity and may enhance binding to protein targets

  • The ether linkage at the 3-position of the piperidine provides a specific spatial orientation

  • The chlorine atom at the 2-position of the benzyl group may influence the compound's receptor binding properties

Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, 3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride serves as an important intermediate in the synthesis of more complex molecules with potential therapeutic properties. The piperidine scaffold is present in numerous pharmaceutically active compounds, making derivatives like this valuable starting materials for drug discovery programs.

The compound shares structural similarities with other benzyloxy piperidine derivatives that have been investigated for various therapeutic applications, including as potential kinase inhibitors . For example, related compounds with similar structural features have been explored in the development of protein kinase B (PKB) inhibitors with anticancer properties .

Comparison with Related Compounds

Structural Analogues

Several structural analogues of 3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride have been described in the chemical literature, differing in the position of the benzyloxy group on the piperidine ring or the substitution pattern on the benzyl group. These include:

Table 2. Comparison of 3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride with Related Compounds

CompoundCAS NumberKey Structural DifferenceMolecular Weight (g/mol)
3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride1220017-44-6Reference compound262.17
4-[(2-Chlorobenzyl)oxy]piperidine hydrochloride1220033-09-9Benzyloxy at 4-position262.17
3-(2-Chlorobenzyl)piperidine hydrochloride7660-47-1Direct C-C bond instead of ether246.17
3-(2,5-Dichloro-benzyloxy)-piperidine hydrochloride1289386-64-6Additional Cl at 5-position296.6
2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride1220031-54-8Chlorine at 3-position, different attachment290.2

These structural variations can significantly impact the biological activity and physicochemical properties of the compounds .

Pharmacological Differences

The positional isomers and structural analogues of 3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride may exhibit different pharmacological profiles. For instance:

  • The position of the benzyloxy group (3- vs. 4-position) can affect binding to biological targets

  • The position of the chlorine atom on the benzyl group alters the electronic and steric properties

  • The presence of additional substituents (e.g., in 3-(2,5-Dichloro-benzyloxy)-piperidine) may enhance certain activities

  • The substitution of the ether linkage with a direct C-C bond (as in 3-(2-Chlorobenzyl)piperidine) changes the flexibility and spatial arrangement

These structural differences can translate into varied pharmacological activities, highlighting the importance of structure-activity relationship studies in this class of compounds .

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